Methyl 4-amino-3-ethynylbenzoate

Description

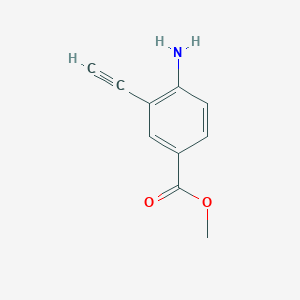

Methyl 4-amino-3-ethynylbenzoate is a synthetically derived benzoate ester featuring an amino group at the 4-position and an ethynyl (-C≡CH) moiety at the 3-position of the benzene ring. This compound is synthesized via a desilylation reaction, where tetrabutylammonium fluoride removes the trimethylsilyl (TMS) protecting group from methyl 4-amino-3-trimethylsilylethynylbenzoate, yielding the terminal alkyne . Its molecular formula is C₁₀H₉NO₂, with the ethynyl group conferring unique reactivity for further functionalization, such as click chemistry applications.

Notably, this compound serves as a precursor in the synthesis of IκB kinase inhibitors, which are critical for modulating inflammatory pathways in osteoarthritis treatment . The ethynyl group enhances its utility in targeted drug design by enabling site-specific modifications.

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

methyl 4-amino-3-ethynylbenzoate |

InChI |

InChI=1S/C10H9NO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,11H2,2H3 |

InChI Key |

RXFUCYXUJDBPLG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of methyl 4-amino-3-ethynylbenzoate are influenced by its substituents. Below is a comparative analysis with analogous compounds:

Table 1: Key Features of this compound and Analogues

*Similarity scores based on structural alignment algorithms .

Key Differentiators

Ethynyl vs. Alkyl/Amino Substituents: The ethynyl group in this compound provides a rigid, linear geometry and a reactive site for Huisgen cycloaddition (click chemistry), unlike methyl or ethylamino substituents in analogues. This enhances its versatility in bioconjugation and drug-targeting strategies . In contrast, Ethyl 4-amino-3-methylbenzoate (CAS 7153-22-2) features a methyl group at position 3, which reduces steric hindrance but limits further functionalization .

Ester Group (Methyl vs.

Biological Activity: this compound is tailored for kinase inhibition, while Ethyl 3-amino-4-(methylamino)benzoate is utilized in antitumor agents targeting DNA-AT sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.